2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at the 3-position and a thioether-linked acetamide moiety at the 6-position. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c20-19(21,22)12-5-1-2-6-13(12)24-16(29)11-30-17-9-8-15-25-26-18(28(15)27-17)14-7-3-4-10-23-14/h1-10H,11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIUKRIUPCDNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
The compound interacts with the c-Met kinase, inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Primarily, it disrupts the signaling pathways that control cell growth and division . This disruption can lead to the death of cancer cells, which rely on these pathways for uncontrolled growth .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and stability
Result of Action
The primary result of the compound’s action is the inhibition of cell growth and division, particularly in cancer cells . By inhibiting the c-Met kinase, the compound disrupts the signaling pathways that these cells rely on for growth, leading to cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other compounds or drugs can affect the compound’s ability to bind to its target. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
Biological Activity
The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Hydrazide : Reaction of pyridine derivatives with hydrazine to form the corresponding hydrazide.
- Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
- Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.
Synthetic Routes and Reaction Conditions
The synthetic routes often utilize microwave-assisted synthesis for improved yields and reduced reaction times. This method facilitates the formation of the target compound through a tandem reaction mechanism involving enaminonitriles and benzohydrazides under microwave irradiation.
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. Notably, it demonstrates inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function.
Pharmacological Properties
The compound exhibits a range of pharmacological activities:
- Antitumor Activity : It has shown significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, related compounds have demonstrated IC50 values indicating potent anti-cancer effects .
- Antimicrobial Activity : The triazole moiety is associated with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds bearing similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound's ability to inhibit key enzymes suggests its potential as a therapeutic agent in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases and certain cancers .
Case Studies
- Anti-cancer Studies : A study evaluating [1,2,4]triazolo derivatives found that certain compounds exhibited excellent anti-tumor activity with IC50 values in the low micromolar range against multiple cancer cell lines. These findings suggest that structural modifications can enhance bioactivity significantly .
- Antimicrobial Efficacy : Research into triazole derivatives has demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential use in developing new antibiotics amidst rising antibiotic resistance .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Anti-tumor | A549 | 0.83 ± 0.07 μM |
| MCF-7 | 0.15 ± 0.08 μM | |
| HeLa | 2.85 ± 0.74 μM | |
| Antimicrobial | Staphylococcus aureus | 0.125–8 μg/mL |
| Escherichia coli | 0.125–8 μg/mL |
Table 2: Enzyme Inhibition Profile
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Carbonic Anhydrase | Competitive Inhibition | |
| Cholinesterase | Non-competitive Inhibition |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) group undergoes nucleophilic substitution reactions, particularly under basic or oxidative conditions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | S-Alkylated derivatives | |
| Arylation | Aryl diazonium salts | Biaryl thioethers | |
| Hydrolysis | Strong acids (H₂SO₄) or bases | Thiol intermediates |
-
Example : Reaction with methyl iodide in DMF at 60°C replaces the thioether sulfur with a methyl group, forming 2-((3-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-6-yl)methylthio)-N-(2-(trifluoromethyl)phenyl)acetamide.
Oxidation Reactions
The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), room temperature | Sulfoxide derivative | |
| Oxidation to sulfone | m-CPBA, CH₂Cl₂, 0°C to RT | Sulfone derivative |
-
Mechanism : The oxidation proceeds via electrophilic attack on the sulfur atom, generating highly polarized intermediates.
Functionalization of the Triazolo[4,3-b]pyridazine Core
The triazolo[4,3-b]pyridazine ring participates in electrophilic substitution and coordination reactions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives | |
| Metal coordination | PdCl₂, CuI | Metal-ligand complexes |
-
Key Insight : Nitration occurs preferentially at the 5-position of the pyridazine ring due to electronic effects.
Acetamide Group Reactivity
The acetamide moiety undergoes hydrolysis and condensation reactions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid and aniline derivatives | |
| Basic hydrolysis | NaOH (1M), 80°C | Sodium carboxylate and amine |
Comparative Reactivity with Analogues
Reactivity trends for this compound differ from analogues due to the pyridin-2-yl substituent’s electronic effects:
| Feature | Impact on Reactivity |
|---|---|
| Pyridin-2-yl group | Enhances electron density in the triazole ring, facilitating electrophilic substitution. |
| Trifluoromethyl group | Withdraws electrons, stabilizing the acetamide against hydrolysis. |
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C, releasing SO₂ and NH₃.
-
Photodegradation : UV light induces cleavage of the thioether bond, forming disulfides.
Comparison with Similar Compounds
Pyridine vs. Fluorophenyl Substitution
- : The compound N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide replaces the pyridin-2-yl group with pyridin-3-yl. Additionally, the acetamide nitrogen is substituted with a tetrahydrofuran-derived group, reducing steric bulk compared to the trifluoromethylphenyl in the target compound .
- : The analog 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide replaces the pyridine with a 3-fluorophenyl group. Fluorine’s electronegativity increases polarity but may reduce π-stacking efficiency. The trifluoromethyl group is at the 3-position on the phenyl ring instead of the 2-position, which could alter steric interactions with hydrophobic binding pockets .
Methoxyphenyl Substitution ()
The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide features a 4-methoxyphenyl group on the triazolo-pyridazine. The trifluoromethylphenyl is at the 4-position, which may improve solubility but reduce steric complementarity compared to the target’s 2-position substitution .
Variations in Acetamide Substituents
Thiophenmethyl vs. Trifluoromethylphenyl ()
The analog 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide replaces the trifluoromethylphenyl with a thiophen-2-ylmethyl group. Thiophene’s sulfur atom increases lipophilicity and may influence metabolic pathways (e.g., susceptibility to oxidation). However, the smaller size of thiophene compared to trifluoromethylphenyl could reduce target affinity .
Physicochemical and Structural Data
Implications of Structural Differences
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Utilize continuous flow chemistry for precise control of reaction parameters (e.g., temperature, reagent concentration) to enhance reproducibility and purity . Multi-step reactions involving catalytic systems (e.g., Pd-catalyzed cross-coupling) can be optimized using Design of Experiments (DoE) to identify critical variables . Purity validation via HPLC (≥98%) is essential .
Q. What analytical techniques are recommended for structural characterization?
- Methodology : Combine NMR (¹H/¹³C) for functional group analysis, X-ray crystallography for absolute stereochemistry determination (as in structurally related triazolo-pyridazines) , and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy can validate thiocarbonyl and amide bonds .
Q. What safety precautions are critical during handling and storage?
- Methodology : Follow GHS guidelines for lab safety, including fume hood use for aerosol prevention and inert atmosphere storage (argon or nitrogen) to prevent degradation. Reference safety data from structurally analogous compounds (e.g., triazolo-pyridazines and thiazolo-pyridines) for hazard mitigation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound's reactivity in biological systems?
- Methodology : Employ kinetic isotope effects (KIEs) or computational density functional theory (DFT) to probe reaction pathways. For enzyme inhibition studies, use fluorescence polarization assays to measure binding affinities . Statistical modeling (e.g., QSAR) can correlate structural modifications with activity .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodology : Systematically modify substituents (e.g., pyridinyl, trifluoromethylphenyl) and evaluate bioactivity changes. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a key target for SAR . Parallel synthesis of derivatives (e.g., triazolo-thiadiazoles) can identify pharmacophores .
Q. How should researchers address contradictions in reported bioactivity data?
- Methodology : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) and validate compound purity via HPLC . Cross-reference with PubChem datasets to identify batch-specific impurities or stereochemical inconsistencies .
Q. What in silico approaches are suitable for predicting target interactions?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). For example, triazolo-pyridazine analogs have shown binding to ATP pockets in kinases, guided by hydrogen bonding and hydrophobic interactions . MD simulations (>100 ns) can assess binding stability .
Q. What challenges arise during scale-up, and how can they be mitigated?
- Methodology : Transitioning from batch to continuous flow systems reduces exothermic risks and improves scalability for multi-step syntheses . Monitor intermediates via inline FTIR or Raman spectroscopy to maintain quality control. Industrial-scale purification may require simulated moving bed (SMB) chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
